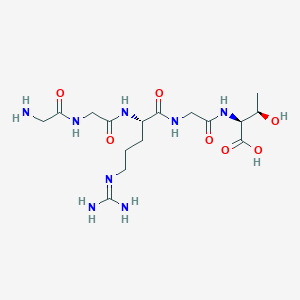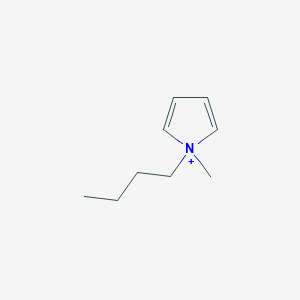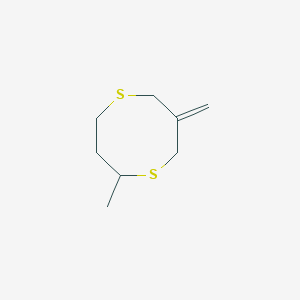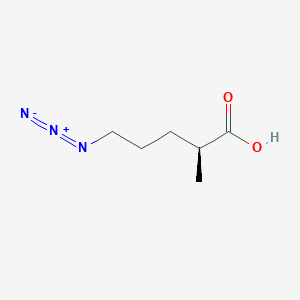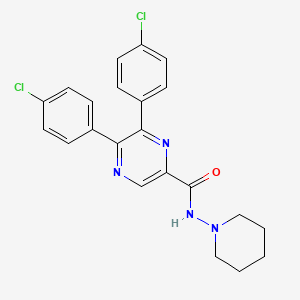
5,6-Bis(4-chlorophenyl)-n-piperidin-1-ylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Bis(4-chlorophenyl)-n-piperidin-1-ylpyrazine-2-carboxamide is a synthetic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of two 4-chlorophenyl groups attached to the pyrazine ring, along with a piperidin-1-yl group and a carboxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-chlorophenyl)-n-piperidin-1-ylpyrazine-2-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diketones and diamines.
Introduction of 4-Chlorophenyl Groups: The 4-chlorophenyl groups can be introduced through substitution reactions using 4-chlorobenzene derivatives.
Attachment of Piperidin-1-yl Group: The piperidin-1-yl group can be attached via nucleophilic substitution reactions.
Formation of Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Bis(4-chlorophenyl)-n-piperidin-1-ylpyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, strong acids or bases, and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
5,6-Bis(4-chlorophenyl)-n-piperidin-1-ylpyrazine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mécanisme D'action
The mechanism of action of 5,6-Bis(4-chlorophenyl)-n-piperidin-1-ylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Bis(4-chlorophenyl)-2-piperidin-1-ylpyrazine-3-carboxamide: A similar compound with a different substitution pattern on the pyrazine ring.
5,6-Bis(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)pyrazine-3-carboxamide: A derivative with a methyl group on the piperidine ring.
5,6-Bis(4-chlorophenyl)-2-(4-ethylpiperidin-1-yl)pyrazine-3-carboxamide: A derivative with an ethyl group on the piperidine ring.
Uniqueness
5,6-Bis(4-chlorophenyl)-n-piperidin-1-ylpyrazine-2-carboxamide is unique due to its specific combination of functional groups and substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
548759-96-2 |
|---|---|
Formule moléculaire |
C22H20Cl2N4O |
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
5,6-bis(4-chlorophenyl)-N-piperidin-1-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C22H20Cl2N4O/c23-17-8-4-15(5-9-17)20-21(16-6-10-18(24)11-7-16)26-19(14-25-20)22(29)27-28-12-2-1-3-13-28/h4-11,14H,1-3,12-13H2,(H,27,29) |
Clé InChI |
FBMFLCCMSCORDS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)NC(=O)C2=CN=C(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



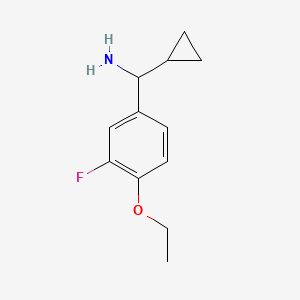
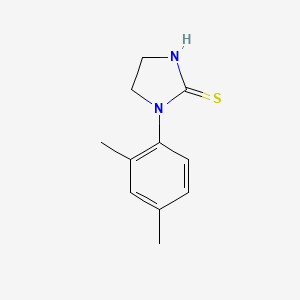
![Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis-](/img/structure/B14235717.png)
![Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)-](/img/structure/B14235724.png)
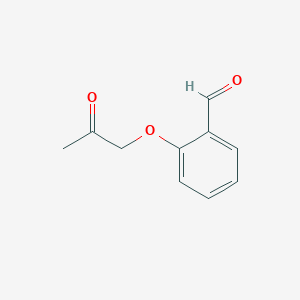
![4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide](/img/structure/B14235731.png)
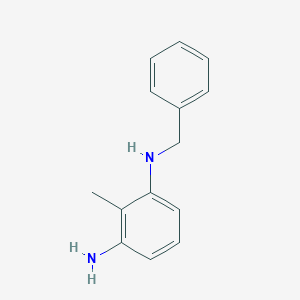
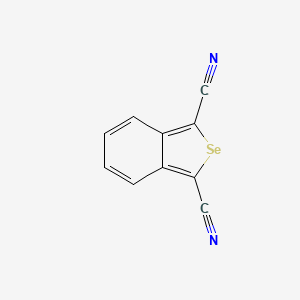
![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
